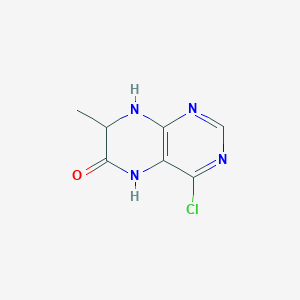

4-Chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one

Beschreibung

4-Chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one (C₇H₇ClN₄O, MW: 198.61 g/mol) is a bicyclic heterocyclic compound featuring a tetrahydropteridinone core with chlorine and methyl substituents at positions 4 and 7, respectively. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing thieno[2,3-d]pyrimidine derivatives for anti-proliferative evaluations . Its synthesis often involves the Gewald reaction, cyclization with formamide, or modifications of amino ester precursors .

Eigenschaften

Molekularformel |

C7H7ClN4O |

|---|---|

Molekulargewicht |

198.61 g/mol |

IUPAC-Name |

4-chloro-7-methyl-7,8-dihydro-5H-pteridin-6-one |

InChI |

InChI=1S/C7H7ClN4O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H,1H3,(H,12,13)(H,9,10,11) |

InChI-Schlüssel |

HDKJMFLRTDBYHF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(=O)NC2=C(N1)N=CN=C2Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a precursor compound in the presence of a chlorinating agent . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes steps such as precursor preparation, reaction optimization, and purification through crystallization or chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlor-7-methyl-5,6,7,8-tetrahydropteridin-6-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und zu neuen Verbindungen führen.

Substitution: Halogensubstitutionsreaktionen können verschiedene Substituenten an der Chlorposition einführen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um Spezifität und Ausbeute zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von halogenierten Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-7-methyl-5,6,7,8-tetrahydropteridin-6-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann als Inhibitor bestimmter Enzyme wirken und so Stoffwechselwege und biologische Prozesse beeinflussen. Die genauen Pfade und Ziele sind Gegenstand laufender Forschung.

Wirkmechanismus

The mechanism of action of 4-Chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting metabolic pathways and biological processes. The exact pathways and targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one (CAS 16017-75-7, 1707394-13-5) shares the same molecular formula (C₇H₇ClN₄O) but differs in the methyl group position (C8 instead of C7).

Key Differences :

Stereoisomers

Enantiomers such as (7S)-4-chloro-7-methyl- and (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one (MW: 198.61 g/mol) exhibit chirality at C6. Chirality influences biological activity and binding interactions, though specific data on enantiomeric activity remain unreported in the provided evidence .

Substituent Variations

Chlorine Position

- 4-Aminopteridine-6,7(5H,8H)-dione (CAS 67074-68-4): Replacement of chlorine with an amino group increases polarity, enhancing solubility but reducing electrophilicity .

Alkyl and Cycloalkyl Modifications

- (7R)-2-Chloro-8-cyclopentyl-7-ethyl-5-methyl-5,6,7,8-tetrahydropteridin-6-one (CAS 755039-55-5): Bulkier substituents (cyclopentyl, ethyl) introduce steric hindrance, likely affecting receptor binding in therapeutic contexts .

- 2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one (CAS 501439-14-1): Longer alkyl chains may improve lipophilicity, impacting membrane permeability .

Heterocyclic Analogs

4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine (CAS 26830-29-5, C₁₀H₁₀ClN₃S): Incorporation of a sulfur atom in the thieno-pyrimidine ring alters electronic properties and may enhance binding to sulfur-interacting biological targets .

Biologische Aktivität

4-Chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one (CAS: 2173637-81-3) is a heterocyclic organic compound belonging to the pteridine family. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHClNO

- Molar Mass : 198.61 g/mol

- IUPAC Name : (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to interact with various molecular targets, affecting metabolic pathways and biological processes. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : It inhibits specific enzymes involved in critical metabolic pathways.

- Interaction with Nucleic Acids : The compound may also bind to nucleic acids, influencing gene expression and cellular function.

- Kinase Inhibition : Preliminary studies suggest potential activity against kinases involved in cancer proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance:

- Cell Line : HeLa (cervical cancer)

- IC : 5 µM

- Mechanism : Induction of apoptosis through caspase activation.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in vivo:

- Model : Xenograft models of human tumors.

- Dosage : Administered at 10 mg/kg body weight.

- Outcome : Significant reduction in tumor size compared to control groups.

Case Studies

-

Study on Dual Inhibition :

A study focused on designing dual inhibitors for anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4) highlighted the potential of compounds similar to this compound. These compounds showed promising results in inhibiting ALK activity while maintaining selectivity towards BRD4 . -

Synthetic Routes and Applications :

Research into synthetic methods for producing this compound revealed its utility as a building block for more complex pteridine derivatives used in drug development. The compound's synthesis often involves cyclization reactions under controlled conditions to ensure high yield and purity.

Potential Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Anticancer Agents : Due to its ability to inhibit key enzymes and induce apoptosis in cancer cells.

- Antimicrobial Properties : Ongoing research is exploring its efficacy against various bacterial strains.

- Neurological Disorders : Investigations into its role in modulating neurotransmitter systems are underway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.